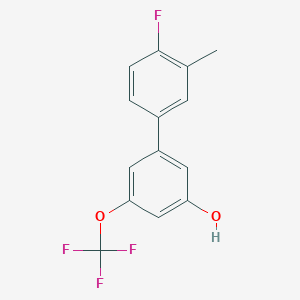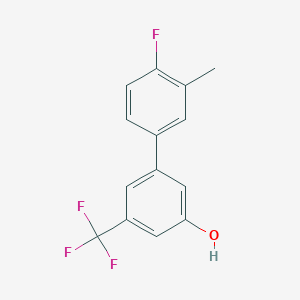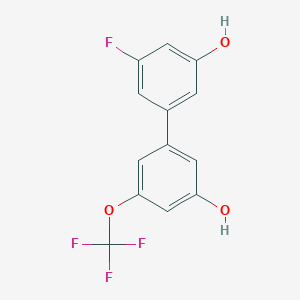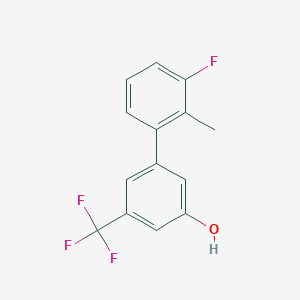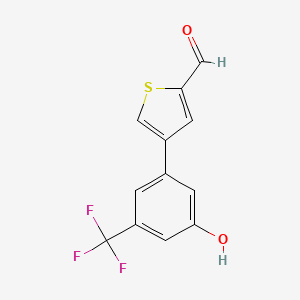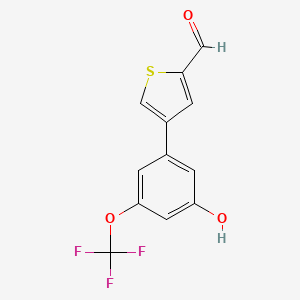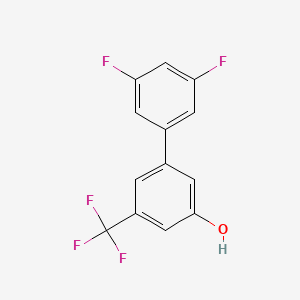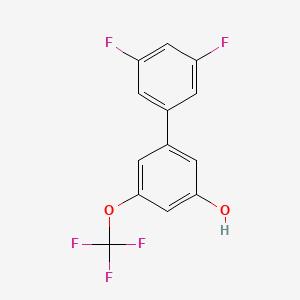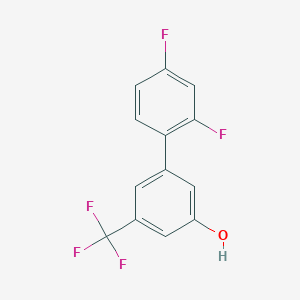
5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% (5-DFPT-95) is a fluorinated phenol with a wide range of applications in scientific research. It is a versatile compound that has been found to be useful in synthesizing drugs and other compounds, as well as in the study of biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed to act by binding to specific sites on enzymes and proteins, thereby preventing them from performing their normal functions. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions, which allow the compound to interact with the target proteins and enzymes. Additionally, 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% is thought to interact with the active site of enzymes, thereby preventing them from catalyzing reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, it has been found to be a potent inhibitor of several enzymes, including cytochrome P450 and phosphodiesterase. Additionally, it has been found to be a potent inhibitor of several proteins, including the tumor suppressor protein p53. These effects suggest that 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% may have potential therapeutic applications in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its high purity (95%), its low cost, and its easy availability. Additionally, it is a relatively non-toxic compound, which makes it safe to use in laboratory experiments. The main limitation of using 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is its lack of specificity, which can lead to false positives in some experiments.
Orientations Futures
The potential future directions for 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% research include the development of more specific inhibitors, the exploration of its potential therapeutic applications, and the investigation of its effects on other proteins and enzymes. Additionally, further research could be conducted to better understand its mechanism of action, as well as to identify other potential applications for the compound. Finally, further research could be conducted to explore the potential toxicity of 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95%, as well as to identify any potential side effects that may be associated with its use.
Méthodes De Synthèse
5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% can be synthesized by a variety of methods, including the Friedel-Crafts alkylation reaction, the reaction of chloroform with aniline, and the reaction of trifluoroacetic anhydride with 2,4-difluorophenol. The most common method of synthesis is the reaction of trifluoroacetic anhydride with 2,4-difluorophenol, which can be carried out in a single step at low temperature. The reaction yields a product with 95% purity, which is the standard for 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95%.
Applications De Recherche Scientifique
5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications, including drug synthesis, enzyme inhibition, and protein binding. It has been found to be a useful tool in the synthesis of drugs and other compounds, as well as in the study of biochemical and physiological processes. It has also been used in the study of enzyme inhibition, where it has been found to be a potent inhibitor of several enzymes, including cytochrome P450 and phosphodiesterase. Additionally, 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% has been used in the study of protein binding, where it has been found to be a potent inhibitor of several proteins, including the tumor suppressor protein p53.
Propriétés
IUPAC Name |
3-(2,4-difluorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O/c14-9-1-2-11(12(15)6-9)7-3-8(13(16,17)18)5-10(19)4-7/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCFFPDFKAAGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686578 |
Source


|
| Record name | 2',4'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Difluorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261989-95-0 |
Source


|
| Record name | 2',4'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

